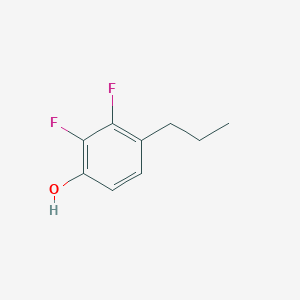
2,3-Difluoro-4-propylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-4-propylphenol: is an organic compound that belongs to the class of phenols, characterized by the presence of two fluorine atoms and a propyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-propylphenol can be achieved through several methods, including:
Alkylation: The propyl group can be introduced via Friedel-Crafts alkylation, where propyl chloride reacts with phenol in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and alkylation processes, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms and the propyl group.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-4-propylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms or the propyl group are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated or nitrated phenolic compounds.
Scientific Research Applications
2,3-Difluoro-4-propylphenol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-propylphenol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological molecules, potentially leading to various biological effects. The propyl group contributes to the compound’s hydrophobicity, influencing its distribution and activity within biological systems.
Comparison with Similar Compounds
2,3-Difluorophenol: Lacks the propyl group, making it less hydrophobic and potentially less active in certain biological contexts.
2-Propylphenol: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
3,4-Difluorophenol: Similar in structure but with fluorine atoms in different positions, leading to variations in chemical and biological properties.
Uniqueness: 2,3-Difluoro-4-propylphenol is unique due to the specific positioning of the fluorine atoms and the propyl group, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for various applications in research and industry.
Properties
Molecular Formula |
C9H10F2O |
|---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
2,3-difluoro-4-propylphenol |
InChI |
InChI=1S/C9H10F2O/c1-2-3-6-4-5-7(12)9(11)8(6)10/h4-5,12H,2-3H2,1H3 |
InChI Key |
IEEXNJSBAQLMAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(C=C1)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















